molecular formula C6H13ClFNO B1447319 (5-Fluoropiperidin-3-yl)methanol hydrochloride CAS No. 1356342-54-5

(5-Fluoropiperidin-3-yl)methanol hydrochloride

Cat. No. B1447319
M. Wt: 169.62 g/mol
InChI Key: RFOFBFRKKRSDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluoropiperidin-3-yl)methanol hydrochloride”, also known as FPM, is a chemical compound with a piperidine ring that has an attached methanol and fluorine substituent. It has a CAS number of 1356342-54-5 .


Molecular Structure Analysis

The molecular formula of “(5-Fluoropiperidin-3-yl)methanol hydrochloride” is C6H13ClFNO . It has a molecular weight of approximately 169.63 g/mol .

Scientific Research Applications

Acetylcholinesterase Inhibition

A series of arylisoxazole‐phenylpiperazines were synthesized for their potential role as acetylcholinesterase inhibitors. Although not the same compound, this research indicates a potential application for related piperazine derivatives in inhibiting specific enzymes, potentially including (5-Fluoropiperidin-3-yl)methanol hydrochloride (Saeedi et al., 2019).

Particle Formation for Drug Delivery

The supercritical antisolvent process was used to produce 5-fluorouracil nanoparticles, enhancing its physical characteristics for pulmonary delivery. While the study focuses on 5-fluorouracil, it provides insights into techniques that may be applicable to the formation of (5-Fluoropiperidin-3-yl)methanol hydrochloride nanoparticles for targeted drug delivery systems (Kalantarian et al., 2010).

Catalytic Applications in Synthesis

Research on [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, a compound structurally similar to (5-Fluoropiperidin-3-yl)methanol hydrochloride, reveals its utility in catalyzing the addition of diethylzinc to benzaldehyde. This suggests possible catalytic applications for (5-Fluoropiperidin-3-yl)methanol hydrochloride in organic synthesis (Alvarez-Ibarra et al., 2010).

Pharmacological Profiling

Though not directly related to (5-Fluoropiperidin-3-yl)methanol hydrochloride, the pharmacological profiling of YM348, a potent 5-HT2C receptor agonist, sheds light on the analytical methods and assays that could be applied to study the pharmacological profile of (5-Fluoropiperidin-3-yl)methanol hydrochloride (Kimura et al., 2004).

properties

IUPAC Name

(5-fluoropiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h5-6,8-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOFBFRKKRSDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropiperidin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 3
(5-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 4
(5-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 5
(5-Fluoropiperidin-3-yl)methanol hydrochloride
Reactant of Route 6
(5-Fluoropiperidin-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.